molecular formula C21H14F2N4OS B2572185 3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797188-82-9

3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2572185
CAS No.: 1797188-82-9
M. Wt: 408.43
InChI Key: ZTZPCTSECAVJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with pyridin-3-ylamino and 4-phenyl groups, coupled with a 3,4-difluorobenzamide moiety. Synthesis of analogous compounds involves multistep reactions, including nucleophilic additions (e.g., hydrazide-isothiocyanate coupling), cyclization to form triazole-thiones, and S-alkylation to stabilize the thiazole framework . Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR (e.g., C=S stretching at 1243–1258 cm⁻¹, NH bands at 3150–3319 cm⁻¹) are critical for confirming tautomeric forms and structural integrity .

Properties

IUPAC Name

3,4-difluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4OS/c22-17-8-5-14(10-18(17)23)20(28)25-15-6-3-13(4-7-15)19-12-29-21(27-19)26-16-2-1-9-24-11-16/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZPCTSECAVJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Fluorinated Benzamide:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

Structural Formula

C18H15F2N3S\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_3\text{S}
  • Molecular Weight: 365.39 g/mol

Anticancer Activity

Recent studies indicate that derivatives of thiazole and pyridine, like the compound , exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating promising results.

Case Studies

  • A study highlighted the synthesis of thiazole-pyridine hybrids that showed potent activity against breast cancer cells (MCF-7), with IC50 values indicating strong antiproliferative effects . The structural modifications, including the introduction of electron-withdrawing groups like fluorine, were crucial for enhancing activity.
  • Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results suggested effective inhibition of RET kinase, which is often overexpressed in certain cancers .

Antimicrobial Properties

The compound's thiazole moiety has been linked to antimicrobial activity. Research indicates that thiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Findings

  • Thiazole-containing compounds have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Neurological Applications

There is emerging evidence that thiazole derivatives may also possess anticonvulsant properties. Compounds similar to 3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide have been evaluated for their ability to protect against seizures in animal models.

Research Insights

  • A study demonstrated that certain thiazole analogues provided significant protection in electroshock seizure tests, suggesting potential applications in treating epilepsy .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide with structurally or functionally related compounds from published studies. Key differences in substituents, synthetic pathways, and physicochemical properties are highlighted.

Structural Analogues in Triazole-Thione Systems

Compounds 7–9 from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share the difluorophenyl and sulfonylphenyl groups but replace the thiazole-pyridin-3-ylamino unit with a triazole-thione scaffold.

  • Key Differences: The triazole-thione system in compounds 7–9 exhibits tautomerism (thiol-thione equilibrium), confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra . In contrast, the thiazole-pyridin-3-ylamino group in the target compound provides a rigid, planar structure that may enhance binding to hydrophobic enzyme pockets.
  • Synthetic Routes: Compounds 7–9 are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, while the target compound likely requires thiazole ring formation followed by pyridinylamino substitution .

Thiazole-Piperazine Derivatives ()

Ethyl esters such as 10d–10f (e.g., ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) feature thiazole cores linked to piperazine and urea groups.

  • Key Differences :
    • 10d–10f incorporate trifluoromethyl or chlorophenyl substituents, which enhance lipophilicity and metabolic stability compared to the difluorobenzamide group in the target compound .
    • The urea moiety in 10d–10f may engage in hydrogen bonding distinct from the benzamide’s carbonyl interactions.
  • Physicochemical Data :
    • Molecular weights range from 514.2 to 548.2 g/mol (ESI-MS), with yields exceeding 89% .

Chromen-Sulfonamide Derivatives ()

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares fluorinated aromatic systems but replaces the thiazole with a chromen-pyrazolopyrimidine scaffold.

  • The isopropylbenzamide group in Example 53 may confer different steric effects versus the difluorobenzamide in the target compound.
  • Analytical Data :
    • Melting point: 175–178°C; Mass: 589.1 (M⁺+1) .

Data Tables

Table 2. Spectroscopic and Physicochemical Data

Compound IR Features (cm⁻¹) ¹H-NMR/¹³C-NMR Confirmation Molecular Weight (g/mol) Yield (%)
Target Compound C=O (1663–1682), NH (3150–3319) Not reported ~450 (estimated) Not reported
Triazole-Thiones (7–9 ) νC=S (1247–1255), NH (3278–3414) Triazole-thione tautomer ~400–450 70–85
10d–10f Not reported ESI-MS: 514.2–548.2 [M+H]⁺ 514.2–548.2 89–93
Example 53 Not reported Mass: 589.1 [M⁺+1] 589.1 28

Research Findings and Implications

  • Tautomeric Influence : The triazole-thione tautomerism in compounds 7–9 underscores the importance of spectroscopic validation to avoid misassignment of reactive sites .
  • Substituent Effects : Fluorine atoms in the target compound and analogues likely enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions, as seen in Example 53’s fluorophenyl groups .

Biological Activity

3,4-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential as a pharmaceutical agent.

Chemical Structure

The compound can be described by the following chemical formula:

C19H17F2N5OS\text{C}_{19}\text{H}_{17}\text{F}_2\text{N}_5\text{OS}

This structure features a thiazole moiety linked to a pyridine and a benzamide group, which are critical for its biological activity.

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes or receptors. It is hypothesized that the compound interacts with the active sites of target proteins, leading to modulation of their activities. This interaction can result in altered signaling pathways that are crucial for cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The antiproliferative activity is often assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Compound Cell Line IC50 (µM) Reference
This compoundA431 (human epidermoid carcinoma)< 10
Similar thiazole derivativesHT29 (colon cancer)5.6
Benzamide derivativesVarious cell lines1.0 - 10.0

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

Assay Type Activity
DPPH ScavengingModerate
ABTS ScavengingHigh

Case Studies

  • In Vitro Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against A431 cells with an IC50 value under 10 µM, suggesting strong potential for further development as an anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations indicate that this compound has favorable binding interactions with key targets involved in cancer progression, such as Bcl-2 proteins. These interactions suggest a mechanism for inducing apoptosis in cancer cells .

Q & A

Q. Basic

  • NMR Spectroscopy : Use 1^1H and 19^19F NMR to confirm fluorine positioning and aromatic proton environments .
  • X-ray Crystallography : Resolve crystal structure to validate the thiazole-pyridine linkage and benzamide conformation (e.g., disorder analysis at 173 K) .
  • HPLC-MS : Monitor purity (>95%) and molecular weight confirmation (expected m/z for C23_{23}H16_{16}F2_2N4_4OS: ~442.1) .

How should researchers design in vitro assays to evaluate biological activity?

Q. Basic

  • Target Selection : Prioritize kinases or enzymes where the pyridine-thiazole motif is known to interact (e.g., tyrosine kinases) .
  • Assay Conditions : Use cell lines (e.g., HeLa or HEK293) in 96-well plates with 10 µM–100 nM compound concentrations. Include controls for cytotoxicity (MTT assay) .
  • Data Validation : Replicate experiments 4x (randomized block design) to account for variability .

What strategies are effective for structure-activity relationship (SAR) studies on analogues of this compound?

Q. Advanced

  • Substituent Variation : Replace difluoro groups with chloro/trifluoromethyl to assess lipophilicity effects (logP calculations via ChemAxon) .
  • Scaffold Hybridization : Integrate piperazine or triazole moieties (e.g., from triazole-thione derivatives) to modulate solubility and target affinity .
  • Biological Correlation : Use IC50_{50} values from kinase inhibition assays to map substituent effects (e.g., trifluoromethyl enhances metabolic stability by 30% in similar scaffolds) .

How can computational methods enhance the understanding of this compound’s mechanism?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB IDs: 1IEP, 2HYY). Focus on hydrogen bonding with pyridinylamino groups and hydrophobic contacts with benzamide .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the thiazole-phenyl linkage under physiological conditions .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity to predict bioavailability .

How to resolve contradictions in biological data (e.g., variable IC50_{50}50​ values across studies)?

Q. Advanced

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to evaluate significance of outliers .
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay) to identify trends in potency .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Hazard Mitigation : Conduct thermal stability analysis (DSC/TGA) for exothermic steps (e.g., thiazole formation) .
  • Catalyst Optimization : Screen Pd/Xantphos systems to improve coupling reaction yields at >10 mmol scales .
  • Solvent Recycling : Implement distillation protocols for ethanol and dimethyl ether to reduce waste .

How does fluorination impact the compound’s physicochemical and pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : 3,4-Difluoro substitution increases logP by ~0.5 compared to non-fluorinated analogues, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation (in vitro t1/2_{1/2} >120 min in human liver microsomes) .
  • Solubility : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to address low aqueous solubility (<10 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.